N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a cyclohexene ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the cyclohexene ring, and the attachment of the sulfonamide group. Common reagents used in these reactions include cyclohexene, ethylamine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling or enzyme activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Uniqueness
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a cyclohexene ring, and a sulfonamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-8-7-11-19(16-17)30(28,29)27-23-22(24-15-14-18-9-3-2-4-10-18)25-20-12-5-6-13-21(20)26-23/h5-9,11-13,16H,2-4,10,14-15H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPZQDRILMBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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